molecular formula C24H30N2O4S B055957 Roxindole mesylate CAS No. 119742-13-1

Roxindole mesylate

Cat. No.: B055957
CAS No.: 119742-13-1
M. Wt: 442.6 g/mol
InChI Key: ACXQCFGTCOWPAQ-UHFFFAOYSA-N
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Description

Roxindole is a member of indoles. It has a role as an alpha-adrenergic antagonist and a serotonergic drug .


Synthesis Analysis

Roxindole’s synthesis has been described in several studies. One method involves a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the indolylbutyric acid derivative directly in one step . Another approach involves the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide .


Molecular Structure Analysis

The molecular formula of Roxindole mesylate is C24H30N2O4S. Its molecular weight is 442.6 g/mol .

Scientific Research Applications

  • Antidepressant and Antiparkinsonian Potential :

    • Roxindole shows promise as an antidepressant and may have antiparkinsonian activity. It has been observed to influence the dopamine system, potentially without causing extrapyramidal side effects (Maj et al., 2005).
  • Influence on Serotonin System :

    • The drug appears to inhibit serotonin (5-HT) uptake and exhibits 5-HT2A antagonistic and possibly 5-HT1B agonistic activities (Maj et al., 1997).
  • Clinical Effectiveness in Major Depression :

    • In an open clinical trial, roxindole showed potent antidepressant properties with rapid onset of action, suggesting its potential efficacy in treating major depressive episodes (Gründer et al., 2005).
  • Interaction with Monoamine Oxidases and Dopaminergic Neurons :

    • Roxindole does not serve as a substrate for monoamine oxidases, unlike some other psychotropic substances. This suggests it may not form neurotoxic metabolites in vivo (Seyfried & Adam, 1994).
  • Effects on Dopamine D2 Receptors :

    • Roxindole does not induce desensitization of presynaptic nor supersensitization of postsynaptic dopamine D2 receptors (Seyfried & Bartoszyk, 1994).
  • Agonist Efficacy at Various Receptors :

    • The drug exhibits high affinity and partial agonist activity at certain dopamine and serotonin receptors, which could contribute to its potential antidepressant properties (Newman-Tancredi et al., 1999).
  • Neuroendocrinological Profile in Schizophrenic Patients :

    • Roxindole's effects on pituitary and adrenal hormone secretion suggest that its dopaminergic actions might prevail over its serotonergic effects (Gründer et al., 1995).
  • Use in Schizophrenia Treatment :

    • Roxindole demonstrated no significant improvement in positive schizophrenic symptoms but showed moderate improvement in negative symptoms in certain cases (Wetzel et al., 1994).
  • Antinociception Mediation :

  • Effect on Prolactinoma Patients :

    • Roxindole effectively suppressed serum prolactin in prolactinoma patients, offering an alternative to bromocriptine (Jaspers et al., 1994).
  • Psychopharmacological Profile :

    • Exhibits a profile similar to classical and atypical neuroleptics, with a greater selectivity for DA autoreceptors compared to other substances (Bartoszyk et al., 1996).

Mechanism of Action

Roxindole is a potent autoreceptor-selective dopamine agonist. It also inhibits 5-HT uptake and has 5-HT1A agonistic actions .

Properties

IUPAC Name

methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXQCFGTCOWPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152572
Record name Roxindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119742-13-1
Record name Roxindole methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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